

Application of Triazine Compounds as Enzyme Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-(1,3,5-Triazin-2-yl)piperazine

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The triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.^{[1][2][3][4]} This is due to the symmetrical 1,3,5-triazine ring system, which allows for multi-vector expansion and modification of its physicochemical properties.^[3] Triazine derivatives have been successfully developed as inhibitors for various enzymes, leading to their use as anticancer, antimicrobial, and antimalarial agents.^{[1][3]} This document provides an overview of the application of triazine compounds as enzyme inhibitors, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Triazine Compounds as Kinase Inhibitors

Kinase inhibition is a well-established strategy in targeted cancer therapy.^[5] Several FDA-approved kinase inhibitors incorporate fused heterocyclic systems, including the pyrrolo[2,1-f]^{[1][6][7]}triazine scaffold.^[5] Triazine derivatives have been shown to target a variety of tyrosine kinases involved in tumorigenesis and progression.^[8]

Data Presentation: Inhibitory Activity of Triazine Compounds against Kinases

Compound ID/Series	Target Kinase(s)	IC50 Values (μM)	Reference
EGFR Inhibitors			
Compound 8	Wild-type EGFR	25.9	[8]
Mutant EGFR (T790M/L858R)	6.5	[8]	
Compound 12	EGFR	0.0368	[8][9]
Compound 14	EGFR-TK	2.54	[8][9]
Compound 18	EGFR	0.061	[8][9]
FAK Inhibitors			
Compound 22	FAK	41.9	[8][9]
CDK Inhibitors			
Compound 53	CDK1	0.021	[8][9]
CDK2	0.007	[8][9]	
CDK4	0.308	[8][9]	
CDK5	0.003	[8][9]	
CDK6	0.356	[8][9]	
CDK7	0.126	[8][9]	
PDK1 Inhibitors			
3-amino-1,2,4-triazine derivatives	PDK1	Potent and selective	[10]

Triazine Compounds as Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.[11]

Triazine compounds have been extensively studied as DHFR inhibitors.[6][12][13][14][15]

Data Presentation: Inhibitory Activity of Triazine Compounds against DHFR

Compound ID/Series	Target DHFR	IC50/Ki Values (µM)	Reference
4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(X-phenyl)-s-triazines	L1210 Leukemia DHFR	Varies based on lipophilicity	[6]
Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (Compound 12)	Recombinant human DHFR	IC50 = 0.0061	[3]
Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (Compound 13)	Recombinant human DHFR	IC50 = 0.0026	[3]
4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-substituted-phenyl)-s-triazines	Leishmania major DHFR	QSAR models developed	[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of triazine compounds against a target kinase.

Materials:

- Purified recombinant kinase

- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Triazine inhibitor stock solution (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ -³²P]ATP)
- Microplate reader (Luminescence, Fluorescence, or Scintillation counter)
- 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the triazine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
- Reaction Setup:
 - Add the kinase and substrate to the wells of the microplate.
 - Add the diluted triazine inhibitor or DMSO (vehicle control) to the respective wells.
 - Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate Reaction: Add ATP to all wells to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction and Detection:
 - Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

- Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).
- Data Analysis:
 - Subtract the background signal (no enzyme control) from all data points.
 - Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by triazine compounds. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

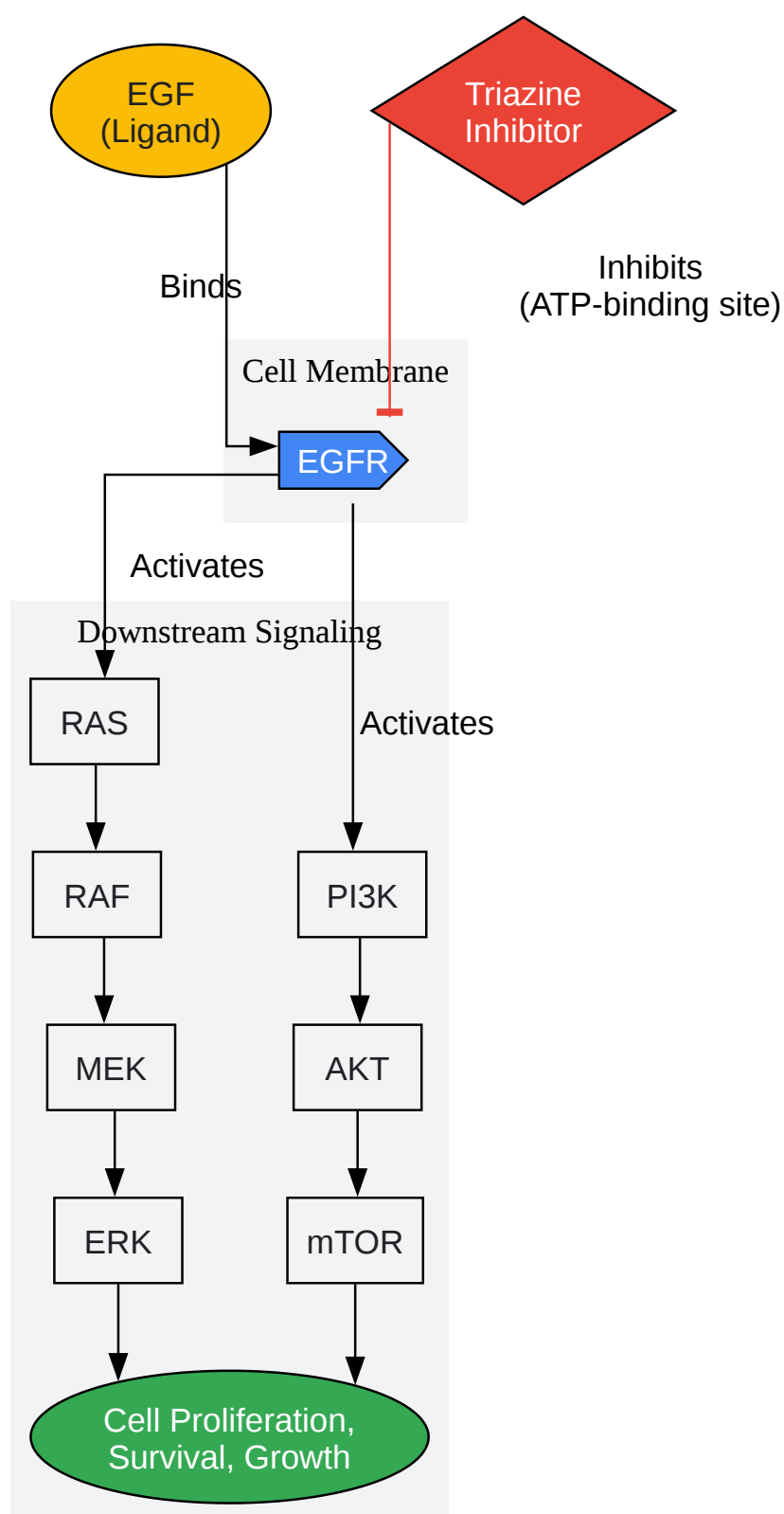
- Purified DHFR enzyme
- Dihydrofolate (DHF) substrate
- NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
- Triazine inhibitor stock solution (in DMSO)
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM EDTA)
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Cuvettes

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the triazine inhibitor in DMSO. Further dilute in the assay buffer.
- **Reaction Mixture:**
 - In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.
 - Add the diluted triazine inhibitor or DMSO (vehicle control).
 - Incubate the mixture at 25°C for 5 minutes to allow for equilibration and inhibitor binding.
- **Initiate Reaction:** Add DHF to the cuvette to start the enzymatic reaction.
- **Measurement:** Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
- **Data Analysis:**
 - Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
 - Plot the percentage of inhibition (relative to the vehicle control) versus the inhibitor concentration.
 - Determine the IC₅₀ value from the dose-response curve.
 - To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, or uncompetitive).

Visualizations

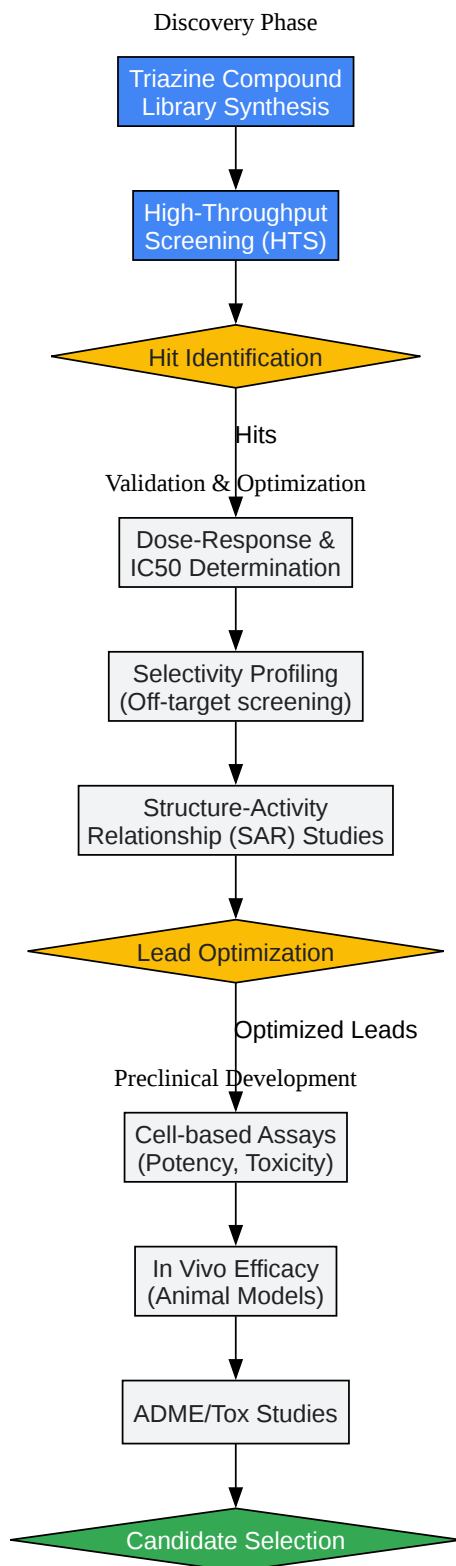
Signaling Pathway Diagram: EGFR Inhibition by Triazine Compounds



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Caption: EGFR signaling pathway and its inhibition by triazine compounds.

Experimental Workflow: Screening for Triazine-Based Enzyme Inhibitors



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Caption: General workflow for the discovery and development of triazine-based enzyme inhibitors.

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